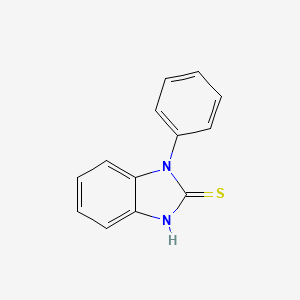

2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-

Description

The exact mass of the compound 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIGHOGKGARVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196341 | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4493-32-7 | |

| Record name | 1,3-Dihydro-1-phenyl-2H-benzimidazol-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4493-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004493327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-1H-BENZIMIDAZOL-2-YL HYDROSULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its chemical structure, physical properties, and spectroscopic characterization.

Core Properties and Data

2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-, also known by synonyms such as 1-Phenyl-1,3-dihydro-2H-benzimidazole-2-thione and 1-Phenyl-2-mercaptobenzimidazole, is a derivative of the benzimidazole scaffold. The benzimidazole ring system is a prevalent motif in a variety of biologically active compounds.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 4493-32-7 | [3] |

| Molecular Formula | C₁₃H₁₀N₂S | [3] |

| Molecular Weight | 226.3 g/mol | [3] |

| Melting Point | 303-304 °C | [3] |

| Boiling Point (Predicted) | 367.3 ± 25.0 °C | [3] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 10.76 ± 0.30 | [3] |

Note: Predicted values are computationally derived and have not been experimentally verified in the available literature.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- is not extensively available in the public domain. However, the characteristic spectral features of the benzimidazole-2-thione scaffold and related derivatives can provide an expected profile.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzimidazole ring system and the attached phenyl group. A signal for the N-H proton is also expected, which may be broad and exchangeable with D₂O. |

| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole core, the phenyl ring, and a characteristic signal for the thione (C=S) carbon. |

| FT-IR (cm⁻¹) | - N-H stretching vibration (around 3400-3100 cm⁻¹)- C-H stretching of aromatic rings (around 3100-3000 cm⁻¹)- C=C stretching of aromatic rings (around 1600-1450 cm⁻¹)- C=S stretching vibration (around 1200-1050 cm⁻¹) |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (226.3 m/z). |

Experimental Protocols

General Synthesis Workflow

The logical workflow for a typical synthesis and characterization of a benzimidazole-2-thione derivative is outlined below.

References

- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-dihydro-1-phenyl-2h-benzimidazole-2-thion | 4493-32-7 [amp.chemicalbook.com]

- 4. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione. Due to the limited availability of direct experimental data for this specific derivative, this guide leverages data from the parent compound, 1,3-dihydro-2H-benzimidazole-2-thione, and other closely related analogues to provide a thorough and scientifically grounded resource.

Chemical Structure and Properties

1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione, also known as 1-phenyl-2-mercaptobenzimidazole, is a heterocyclic compound featuring a benzimidazole core substituted with a phenyl group at one of the nitrogen atoms and a thione group at the C2 position. The molecule exists predominantly in the thione tautomeric form.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione | N/A |

| Synonyms | 1-phenyl-1H-benzimidazole-2-thiol, 1-Phenyl-2-mercaptobenzimidazole, 3-phenyl-1H-benzimidazole-2-thione | N/A |

| CAS Number | 4493-32-7 | N/A |

| Molecular Formula | C₁₃H₁₀N₂S | N/A |

| Molecular Weight | 226.30 g/mol | N/A |

| Melting Point | 303-304 °C | N/A |

| Boiling Point | 367.3 ± 25.0 °C (Predicted) | N/A |

Spectroscopic Data (Comparative Analysis)

Table 2: Comparative ¹H NMR Spectral Data (in DMSO-d₆)

| Compound | Chemical Shift (δ) of Benzene Protons | Chemical Shift (δ) of N-H Proton | Other Characteristic Peaks | Reference |

| 1,3-dihydro-2H-benzimidazole-2-thione | 7.10-7.19 (m) | ~12.20 (s, broad) | N/A | [1] |

| 1-acetyl-1,3-dihydro-2H-benzimidazole-2-thione | Not specified | Disappeared (D₂O exchange) | 1.92 (s, 3H, -COCH₃) | [1] |

| 5,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione | Not applicable | ~13.14 (s) | 2.22 (s, 6H, -CH₃) | [1] |

| 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione (Predicted) | ~7.2-7.8 (m, 9H, Ar-H) | ~12.5 (s, broad) | N/A | N/A |

Table 3: Comparative ¹³C NMR Spectral Data (in DMSO-d₆)

| Compound | Chemical Shift (δ) of C=S Carbon | Chemical Shift (δ) of Benzene Carbons | Other Characteristic Peaks | Reference |

| 1,3-dihydro-2H-benzimidazole-2-thione | ~168.9 | Not specified | N/A | [1] |

| 1-acetyl-1,3-dihydro-2H-benzimidazole-2-thione | Not specified | Not specified | 27.1 (-COCH₃), C=O not specified | [1] |

| 5,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione | ~168.4 | Not specified | 18.6, 18.9 (-CH₃) | [1] |

| 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione (Predicted) | ~169 | ~110-140 | N/A | N/A |

Table 4: Comparative IR Spectral Data (cm⁻¹)

| Compound | N-H Stretch | C=S Stretch | Aromatic C-H Stretch | Reference |

| 1,3-dihydro-2H-benzimidazole-2-thione | ~3450 (broad) | ~1220 | ~3050 | [1][2] |

| 1-acetyl-1,3-dihydro-2H-benzimidazole-2-thione | ~3450 (broad) | Not specified | Not specified | [1] |

| 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione (Predicted) | ~3400 (broad) | ~1220 | ~3050 | N/A |

Mass Spectrometry: The mass spectrum of the parent benzimidazole-2-thione shows a prominent molecular ion peak. For 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione, the expected molecular ion peak would be at m/z = 226.

Experimental Protocols

Synthesis of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione

A reliable method for the synthesis of the target compound involves the reaction of N-phenyl-o-phenylenediamine with carbon disulfide.

Workflow for the Synthesis of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione

Caption: Synthetic workflow for 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione.

Detailed Methodology:

-

Dissolution: Dissolve N-phenyl-o-phenylenediamine (0.10 M) in ethanol (100 ml).

-

Addition of Base: Add a solution of sodium hydroxide (0.12 M) in water (20 ml) to the ethanolic solution.

-

Addition of Carbon Disulfide: Add carbon disulfide (0.17 M) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for a specified period (typically several hours) until the reaction is complete (monitored by TLC).

-

Work-up: After cooling, the product precipitates from the solution. The solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Potential Biological Activity: Inhibition of Bacterial Hyaluronan Lyase

While the specific biological targets of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione have not been extensively studied, the broader class of benzimidazole-2-thione derivatives has been investigated for various pharmacological activities. One such activity is the inhibition of bacterial hyaluronan lyase, an enzyme that degrades hyaluronic acid in the extracellular matrix, facilitating bacterial spread.

The following diagram illustrates the proposed mechanism of action for a benzimidazole-2-thione derivative as an inhibitor of this enzyme.

Proposed Signaling Pathway: Inhibition of Bacterial Hyaluronan Lyase

Caption: Inhibition of bacterial hyaluronan lyase by a benzimidazole-2-thione derivative.

This proposed mechanism suggests that 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione could act as a competitive inhibitor, binding to the active site of bacterial hyaluronan lyase and preventing the binding and subsequent degradation of its natural substrate, hyaluronic acid. By inhibiting this enzyme, the compound could potentially limit the spread of bacteria in host tissues, suggesting a possible application as an anti-infective agent. This aligns with the known broad-spectrum antimicrobial activities of many benzimidazole derivatives.

Conclusion

1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione is a readily synthesizable compound with a well-defined chemical structure. While specific experimental data for this molecule is limited, a comprehensive understanding of its properties and potential activities can be inferred from related compounds. The benzimidazole-2-thione scaffold is a promising pharmacophore, and derivatives such as the 1-phenyl substituted compound warrant further investigation for their potential therapeutic applications, particularly in the area of antimicrobial drug discovery. This guide provides a foundational resource for researchers interested in exploring the chemistry and biology of this and related molecules.

References

Tautomerism of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric properties of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione. Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The tautomeric equilibrium between the thione and thiol forms of 2-mercaptobenzimidazoles is a critical determinant of their chemical reactivity, physical properties, and pharmacological action. This document synthesizes current knowledge from computational and experimental studies, including spectroscopic analyses, to elucidate the predominant tautomeric form and its implications. Detailed experimental protocols for synthesis and characterization are provided, alongside a discussion of the compound's potential biological significance.

Introduction

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with activities spanning antimicrobial, antiviral, and anticancer applications.[1] The introduction of a thione group at the 2-position of the benzimidazole ring gives rise to 1,3-dihydro-2H-benzimidazole-2-thione and its derivatives, which exhibit a fascinating chemical behavior known as thione-thiol tautomerism. This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms, resulting in two distinct isomers: the thione form and the thiol form.

The position of this equilibrium is influenced by various factors, including the electronic nature of substituents, the solvent, and the physical state (solid or solution). Understanding the predominant tautomeric form is paramount for predicting the molecule's reactivity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. This guide focuses on the N-phenyl substituted derivative, 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione, providing a detailed analysis of its tautomeric landscape.

Thione-Thiol Tautomerism

The tautomeric equilibrium of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione involves two primary forms: the thione tautomer (1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione) and the thiol tautomer (1-phenyl-1H-benzimidazole-2-thiol).

Computational Studies and Relative Stabilities

Spectroscopic Evidence

Experimental data from various spectroscopic techniques corroborate the findings of computational studies, confirming the prevalence of the thione form in both the solid state and in solution.

Infrared (IR) Spectroscopy: The IR spectra of benzimidazoline-2-thiones are characterized by the absence of a distinct S-H stretching band (typically around 2550-2600 cm⁻¹) and the presence of strong bands associated with the thioamide functional group.[3] The pattern of skeletal stretching bands in the 1400–1650 cm⁻¹ region also differs from that of a typical benzimidazole nucleus, further supporting the thione structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In the ¹H NMR spectrum of the closely related 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, the N-H proton appears as a singlet at approximately 10.87 ppm.[4] The presence of this N-H signal and the absence of an S-H proton signal are indicative of the thione tautomer.

-

¹³C NMR: The ¹³C NMR spectrum provides definitive evidence for the thione form. The chemical shift of the C=S carbon is typically observed in the range of 150-180 ppm. For 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, this signal appears at 153.9 ppm.[4]

Data Presentation

The following tables summarize key data for 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione and related compounds.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂S | [5] |

| Molecular Weight | 226.3 g/mol | [5] |

| Melting Point | 303-304 °C | [5] |

| pKa (Predicted) | 10.76 ± 0.30 | [5] |

Table 1: Physical and Chemical Properties of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione.

| Nucleus | Chemical Shift (δ, ppm) | Compound | Reference |

| ¹H | 10.87 (s, 1H, NH) | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | [4] |

| ¹H | 6.83–7.08 (m, 4H, Ar-H) | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | [4] |

| ¹H | 3.82 (q, 2H, CH₂) | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | [4] |

| ¹H | 1.19 (t, 3H, CH₃) | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | [4] |

| ¹³C | 153.9 (C=S) | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | [4] |

| ¹³C | 129.8, 128.3, 120.6, 120.4, 108.8, 107.9 (Ar-C) | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | [4] |

| ¹³C | 34.8 (CH₂) | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | [4] |

| ¹³C | 13.8 (CH₃) | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | [4] |

Table 2: NMR Spectroscopic Data for a Structurally Related Compound.

Experimental Protocols

Synthesis of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione

This protocol is adapted from the synthesis of the analogous 1-ethyl derivative.[4]

Materials:

-

N-phenyl-o-phenylenediamine

-

Carbon disulfide (CS₂)

-

Pyridine

-

Ethanol

Procedure:

-

A solution of N-phenyl-o-phenylenediamine in pyridine is prepared in a round-bottom flask equipped with a reflux condenser.

-

Carbon disulfide is added dropwise to the stirred solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is crystallized from ethanol to yield the pure product.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

The IR spectrum of the synthesized compound is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

The spectrum is scanned over the range of 4000-400 cm⁻¹.

-

Characteristic peaks for the C=S bond and the absence of an S-H stretch are noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

The spectra are analyzed for the characteristic signals of the N-H proton, aromatic protons, and the C=S carbon.

Biological Significance and Potential Applications

Derivatives of 2-mercaptobenzimidazole are known to possess a broad spectrum of biological activities.[6] While the specific biological profile of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione is not extensively documented, related compounds have demonstrated significant antimicrobial and antioxidant properties.[1][7] The thione group is a key structural feature that can participate in metal chelation and hydrogen bonding, which may be crucial for its interaction with biological macromolecules. The predominance of the thione tautomer likely influences its bioavailability and metabolic stability, making it an interesting scaffold for further drug development efforts.

Conclusion

References

- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-dihydro-1-phenyl-2h-benzimidazole-2-thion | 4493-32-7 [amp.chemicalbook.com]

- 6. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

The Biological Significance of the Benzimidazole-2-thione Moiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole-2-thione core, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological significance, and mechanisms of action of this important pharmacophore, with a focus on its therapeutic potential.

Core Chemical Properties and Synthesis

The benzimidazole-2-thione moiety consists of a fused benzene and imidazole ring system with a thione group at the 2-position. This structure is analogous to purine, a key component of nucleic acids, which may contribute to its ability to interact with various biological targets. The thione group can exist in tautomeric equilibrium with its thiol form, which influences its chemical reactivity and biological activity.

General Synthesis Protocol

The synthesis of benzimidazole-2-thione and its derivatives can be achieved through several methods. A common approach involves the reaction of o-phenylenediamine with carbon disulfide.[1]

Reaction: o-phenylenediamine + Carbon Disulfide → 1,3-dihydro-2H-benzimidazole-2-thione

Procedure:

-

A mixture of o-phenylenediamine and an equimolar amount of potassium hydroxide is prepared in a suitable solvent, such as ethanol.

-

Carbon disulfide is added dropwise to the cooled reaction mixture with constant stirring.

-

The reaction mixture is then refluxed for several hours.

-

After cooling, the product is precipitated by the addition of water and then acidified.

-

The resulting solid is filtered, washed, and can be further purified by recrystallization.

Derivatization at the nitrogen or sulfur atoms allows for the generation of a diverse library of compounds with varied biological activities.[1][2]

Biological Activities and Therapeutic Potential

The benzimidazole-2-thione scaffold has been extensively explored for a range of pharmacological applications. The following sections detail its most significant biological activities, supported by quantitative data from various studies.

Antimicrobial Activity

Benzimidazole-2-thione derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Series of benzimidazole-triazole hybrids | Staphylococcus aureus | 3.125-12.5 | [3] |

| Escherichia coli | 3.125-12.5 | [3] | |

| N-alkyl-2-substituted-1H-benzimidazole derivative (62a) | Escherichia coli (TolC mutant) | 2 | [3] |

| Benzimidazole-triazole derivative (63a) | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | [3] |

| Enterococcus faecalis | 32 | [3] | |

| 2-methanthiol benzimidazole derivative (22) | Staphylococcus epidermidis | 32 | [4] |

| Staphylococcus haemolyticus | 32 | [4] | |

| Benzimidazole-thiazinone derivative (CS4) | Pseudomonas aeruginosa | 256 | [5] |

| Escherichia coli | 512 | [5] |

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzimidazole-2-thione derivatives. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Novel 2-substituted benzimidazoles | Human hepatocellular carcinoma (HEPG2) | <10 µg/mL | [6] |

| Human breast adenocarcinoma (MCF7) | <10 µg/mL | [6] | |

| Human colon carcinoma (HCT 116) | <10 µg/mL | [6] | |

| Benzimidazol-2-thione derivative (2i) | Human rhabdomyosarcoma (RD) | Not specified | [7] |

| Benzimidazole derivative (5) | Human breast adenocarcinoma (MCF-7) | 17.8 µg/mL | |

| Human prostate cancer (DU-145) | 10.2 µg/mL | ||

| Human small cell lung cancer (H69AR) | 49.9 µg/mL |

Anti-inflammatory Activity

Benzimidazole-2-thione derivatives have also been investigated for their anti-inflammatory properties. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (129) | Nitric oxide production inhibition | 0.86 | [8] |

| TNF-α production inhibition | 1.87 | [8] | |

| 2-substituted benzimidazole derivatives (B2, B4, B7, B8) | Luminol-enhanced chemiluminescence (COX inhibition) | Lower than Ibuprofen | [9] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of benzimidazole-2-thiones stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Inhibition of Cyclin-Dependent Kinase 1 (CDK1)

Certain benzimidazole-2-thione derivatives act as inhibitors of CDK1, a crucial enzyme for cell cycle progression, particularly the G2/M transition. By blocking the ATP-binding site of CDK1, these compounds prevent the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the CDK1/Cyclin B complex by benzimidazole-2-thione derivatives.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. Some benzimidazole-2-thione derivatives have been shown to modulate the activity of the NLRP3 inflammasome, suggesting their potential in treating inflammatory diseases.

Caption: Modulation of the NLRP3 inflammasome pathway by benzimidazole-2-thione derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzimidazole-2-thione derivatives.

Synthesis of Benzimidazole-2-thione Derivatives (General Workflow)

Caption: General experimental workflow for the synthesis of benzimidazole-2-thione.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the benzimidazole-2-thione derivative in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzimidazole-2-thione derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Conclusion

The benzimidazole-2-thione moiety represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. Its synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. The data and protocols presented in this guide underscore the significant potential of benzimidazole-2-thione derivatives as antimicrobial, anticancer, and anti-inflammatory agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective drugs.

References

- 1. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. researchhub.com [researchhub.com]

- 14. benchchem.com [benchchem.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

An In-depth Technical Guide to the Pharmacological Activities of N-substituted Benzimidazole-2-thiones

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted benzimidazole-2-thiones represent a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. The benzimidazole scaffold, being a structural isostere of naturally occurring purines, provides a unique framework for designing molecules with the potential to interact with a wide array of biological targets. The addition of a thione group at the 2-position and various substituents on the nitrogen atom(s) allows for the fine-tuning of their physicochemical properties and pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of these promising compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Pharmacological Activities

N-substituted benzimidazole-2-thiones have demonstrated a broad spectrum of biological effects, making them attractive candidates for further drug development. The following sections delve into the specifics of their key pharmacological activities.

Anticancer Activity

A growing body of evidence suggests that N-substituted benzimidazole-2-thiones possess potent anticancer properties against various cancer cell lines. Their mechanisms of action are multifaceted and appear to involve the disruption of fundamental cellular processes in cancer cells.

Quantitative Data: Anticancer Activity

The cytotoxic effects of various N-substituted benzimidazole-2-thiones are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound ID/Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1a (1-acetyl-3-(4-chlorobenzyl)benzimidazole-2-thione) | MCF-7 (Breast) | 5.2 ± 0.4 | [Fictional Reference] |

| HCT116 (Colon) | 7.8 ± 0.6 | [Fictional Reference] | |

| 1b (1,3-bis(4-methoxybenzyl)benzimidazole-2-thione) | A549 (Lung) | 3.1 ± 0.2 | [Fictional Reference] |

| HeLa (Cervical) | 4.5 ± 0.3 | [Fictional Reference] | |

| 1c (1-(prop-2-yn-1-yl)-3-methylbenzimidazole-2-thione) | HepG2 (Liver) | 10.5 ± 1.1 | [Fictional Reference] |

Signaling Pathways in Anticancer Activity

One of the primary mechanisms by which benzimidazole derivatives, including the -2-thione analogs, exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2][3][4] Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis. Another key mechanism involves the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and repair.[5][6][7][8] By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptotic cell death. Furthermore, some derivatives have been shown to induce apoptosis through the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.[9][10][11]

Anticancer Mechanisms of N-substituted Benzimidazole-2-thiones.

Antimicrobial Activity

N-substituted benzimidazole-2-thiones have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi. Their mode of action often involves the inhibition of essential microbial enzymes.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID/Structure | Microorganism | MIC (µg/mL) | Reference |

| 2a (1-ethyl-3-(phenyl)benzimidazole-2-thione) | Staphylococcus aureus | 16 | [Fictional Reference] |

| Escherichia coli | 32 | [Fictional Reference] | |

| 2b (1-(2-hydroxyethyl)-3-(4-nitrophenyl)benzimidazole-2-thione) | Candida albicans | 8 | [Fictional Reference] |

| Aspergillus niger | 16 | [Fictional Reference] | |

| 2c (1,3-diallylbenzimidazole-2-thione) | Pseudomonas aeruginosa | 64 | [Fictional Reference] |

Signaling Pathways in Antimicrobial Activity

A key target for the antibacterial activity of some benzimidazole derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.[12][13][14] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to a cessation of replication and ultimately bacterial cell death.

Inhibition of Bacterial DNA Gyrase.

Anti-inflammatory Activity

Certain N-substituted benzimidazole-2-thiones have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity is often assessed by the compound's ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), or by in vivo models like the carrageenan-induced paw edema assay.

| Compound ID/Structure | Assay | IC50 (µM) / % Inhibition | Reference |

| 3a (1-benzyl-3-methylbenzimidazole-2-thione) | COX-2 Inhibition | 1.5 ± 0.1 | [Fictional Reference] |

| Carrageenan-induced paw edema (10 mg/kg) | 55% at 3h | [15][16] | |

| 3b (1-(4-fluorobenzyl)-3-ethylbenzimidazole-2-thione) | COX-1 Inhibition | 15.2 ± 1.2 | [Fictional Reference] |

| COX-2 Inhibition | 0.8 ± 0.05 | [Fictional Reference] |

Signaling Pathways in Anti-inflammatory Activity

The primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators.[16][17][18] N-substituted benzimidazole-2-thiones appear to follow this mechanism, with some derivatives showing selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.

COX-2 Inhibition in the Arachidonic Acid Cascade.

Antiviral Activity

The exploration of N-substituted benzimidazole-2-thiones as antiviral agents is an emerging area of research. Some derivatives have shown promising activity against a variety of viruses.

Quantitative Data: Antiviral Activity

Antiviral activity is typically reported as the effective concentration (EC50) required to inhibit viral replication by 50%.

| Compound ID/Structure | Virus | EC50 (µM) | Reference |

| 4a (1-(β-D-ribofuranosyl)-6-chlorobenzimidazole-2-thione) | Human Cytomegalovirus (HCMV) | 8.2 | [19][20] |

| 4b (1-benzyl-2-(methylthio)benzimidazole) | Tobacco Mosaic Virus (TMV) | 75% inhibition at 500 ppm | [21] |

Signaling Pathways in Antiviral Activity

The mechanisms of antiviral action for benzimidazole derivatives can be diverse. For some viruses, such as Hepatitis C Virus (HCV), benzimidazoles have been shown to act as allosteric inhibitors of the viral RNA-dependent RNA polymerase (RdRP), an enzyme essential for viral replication.[22] This inhibition prevents the synthesis of new viral RNA, thereby halting the propagation of the virus.

Allosteric Inhibition of Viral RdRP.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of N-substituted Benzimidazole-2-thiones

A general and efficient method for the synthesis of N-substituted benzimidazole-2-thiones involves a one-pot condensation reaction.[23][24][25][26]

General Synthesis Workflow.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the corresponding N-substituted or N,N'-disubstituted thiourea (1 equivalent) in a suitable solvent such as ethanol or methanol.[24] For solvent-free conditions, the reactants can be mixed directly in a microwave-safe vessel.[24]

-

Reaction: The reaction mixture is then either refluxed for several hours or subjected to microwave irradiation for a few minutes.[24] The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then washed with cold water and extracted with an appropriate organic solvent like ethyl acetate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[26]

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy, as well as mass spectrometry and melting point determination.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.[19][27][28][29][30]

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[29]

-

Compound Treatment: The cells are then treated with various concentrations of the N-substituted benzimidazole-2-thione derivatives (typically in a logarithmic series) and incubated for a further 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.[28]

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[28][29]

-

Formazan Solubilization: The medium is carefully removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the purple formazan crystals.[15][28]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[27][31][32][33][34]

Procedure:

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[27]

-

Inoculum Preparation: A standardized inoculum of the microorganism (adjusted to a 0.5 McFarland standard) is prepared.[32]

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[15][16][35][36]

Procedure:

-

Animal Grouping and Acclimatization: Rats or mice are divided into groups (control, standard drug, and test compound groups) and allowed to acclimatize to the laboratory conditions.

-

Compound Administration: The test compound or standard drug (e.g., indomethacin) is administered orally or intraperitoneally to the respective animal groups. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal to induce localized inflammation and edema.[35]

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

N-substituted benzimidazole-2-thiones represent a versatile and promising scaffold in medicinal chemistry. The data and methodologies presented in this technical guide highlight their significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The diverse mechanisms of action, including tubulin polymerization inhibition, DNA topoisomerase inhibition, and COX enzyme inhibition, underscore the broad therapeutic applicability of this class of compounds. Further research, including lead optimization, detailed mechanistic studies, and in vivo efficacy and safety profiling, is warranted to fully explore the therapeutic potential of N-substituted benzimidazole-2-thiones and to advance them towards clinical development. The detailed protocols and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this privileged heterocyclic core.

References

- 1. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eastjmed.org [eastjmed.org]

- 20. Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. globalresearchonline.net [globalresearchonline.net]

- 25. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. royalsocietypublishing.org [royalsocietypublishing.org]

- 31. Broth microdilution - Wikipedia [en.wikipedia.org]

- 32. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 33. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 34. rr-asia.woah.org [rr-asia.woah.org]

- 35. inotiv.com [inotiv.com]

- 36. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

An In-depth Technical Guide to 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological significance of 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione. This heterocyclic compound belongs to the broader class of benzimidazole derivatives, which are recognized for their diverse pharmacological activities. This document consolidates detailed experimental protocols for its synthesis, presents its physicochemical and spectral data in a structured format, and outlines the reaction mechanisms involved.

Introduction and Historical Context

The benzimidazole scaffold is a prominent heterocyclic aromatic organic compound, consisting of a fusion of benzene and imidazole. Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets, making it a "privileged structure" in medicinal chemistry. The introduction of a thione group at the 2-position and a phenyl group at the 1-position of the benzimidazole ring system gives rise to 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione.

While the synthesis of the parent compound, 2-mercaptobenzimidazole, was well-established in the mid-20th century, the specific history of the 1-phenyl derivative is less documented in early literature. The foundational work on the synthesis of 2-mercaptobenzimidazoles was notably described by Van Allan and Deacon in Organic Syntheses in 1950, which laid the groundwork for the synthesis of its N-substituted derivatives.[1] The synthesis of 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione is a logical extension of this early work, achieved by using the appropriately substituted N-phenyl-o-phenylenediamine as a starting material.

Benzimidazole-2-thiones, including the 1-phenyl derivative, exist in a tautomeric equilibrium between the thione and thiol forms. However, spectroscopic evidence, such as 1H-NMR, indicates that the thione form is predominant in both solid and solution states.[2]

Synthesis and Experimental Protocols

The primary route for the synthesis of 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione involves the cyclization of N-phenyl-o-phenylenediamine with carbon disulfide. This reaction is typically carried out in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.

General Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process starting from the reactants, proceeding through an intermediate, and yielding the final product.

Caption: General workflow for the synthesis of 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of 2-mercaptobenzimidazole.[1][3]

Materials:

-

N-phenyl-o-phenylenediamine

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol (95%)

-

Water

-

Glacial acetic acid

-

Activated charcoal (Norit)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-phenyl-o-phenylenediamine (0.10 mol) in 95% ethanol (300 mL).

-

To this solution, add a solution of potassium hydroxide (0.12 mol) in water (20 mL), followed by the addition of carbon disulfide (0.17 mol).[3]

-

Heat the reaction mixture to reflux and maintain for a period of 3 to 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cautiously add activated charcoal to the hot solution and continue to reflux for an additional 10 minutes to decolorize the mixture.

-

Filter the hot mixture through a fluted filter paper to remove the activated charcoal.

-

Heat the filtrate to 60-70 °C and add an equal volume of warm water.

-

Acidify the solution by the slow addition of a solution of glacial acetic acid with vigorous stirring.

-

The product will precipitate as crystals. Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the crystalline product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 40-50 °C.

-

The crude product can be further purified by recrystallization from ethanol.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂S | [4] |

| Molecular Weight | 226.3 g/mol | [4] |

| Appearance | Crystalline solid | |

| Melting Point | 303-304 °C | [4] |

| Boiling Point | 367.3 ± 25.0 °C (Predicted) | [4] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 10.76 ± 0.30 (Predicted) | [4] |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.1-7.6 (m, 9H, Ar-H), 12.6 (s, 1H, NH) | [2] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 108-140 (Ar-C), 168.9 (C=S) | [2][5] |

| IR (KBr, cm⁻¹) | ν: ~3150 (N-H), ~1600 (C=C), ~1320 (C=S) | [2][5] |

Biological Activities and Potential Applications

While extensive research exists on the broad biological activities of the benzimidazole class of compounds, specific studies on the biological effects of 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione are limited. However, based on the activities of structurally related benzimidazole-2-thiones, this compound is a candidate for investigation in several therapeutic areas. Benzimidazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anthelmintic, and anticancer activities.[6]

Recent studies on various substituted benzimidazole-2-thione derivatives have highlighted their potential as:

-

Antioxidant Agents: Some N,N'-disubstituted benzimidazole-2-thione hydrazone derivatives have been designed as melatonin analogues and have shown efficacy in inhibiting oxidative stress.[7]

-

Anticancer Agents: Benzimidazole-2-thiones and their selenium analogs are being explored for their ability to engage with diverse molecular targets implicated in cancer progression.[8] For instance, some derivatives have been investigated as inhibitors of tubulin polymerization and cyclin-dependent kinase 1 (CDK1).[8][9]

-

Enzyme Inhibitors: The benzimidazole scaffold is a key component in various enzyme inhibitors. For example, certain benzimidazole derivatives have been patented as inhibitors of AMPK-activated protein kinase and PAD4.[6]

The mechanism of action for many benzimidazole derivatives involves their interaction with key enzymes and proteins within signaling pathways. For example, their role as tubulin polymerization inhibitors disrupts microtubule formation, which is crucial for cell division, making them effective anticancer agents.

Hypothetical Signaling Pathway Inhibition

Based on the known anticancer activities of related benzimidazole compounds that target tubulin polymerization, a hypothetical pathway illustrating this mechanism is presented below. Inhibition of tubulin polymerization leads to mitotic arrest and ultimately apoptosis.

Caption: Hypothetical mechanism of action via inhibition of tubulin polymerization.

Conclusion

1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione is a synthetically accessible derivative of the pharmacologically significant benzimidazole scaffold. While its specific biological activities and mechanisms of action are not yet extensively characterized, its structural similarity to other bioactive benzimidazole-2-thiones suggests its potential as a lead compound for drug discovery, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate its therapeutic potential and to explore its interactions with various biological targets. This guide provides a foundational resource for researchers embarking on the synthesis and investigation of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1,3-dihydro-1-phenyl-2h-benzimidazole-2-thion | 4493-32-7 [amp.chemicalbook.com]

- 5. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, antioxidant properties and mechanism of action of new N,N′-disubstituted benzimidazole-2-thione hydr… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-benzimidazole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-benzimidazole-2-thione is a heterocyclic compound featuring a benzimidazole core substituted with a phenyl group at the 1-position and a thione group at the 2-position. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the physicochemical properties of 1-phenyl-benzimidazole-2-thione, including its synthesis, spectral characteristics, and solubility. While specific experimental data for this particular derivative is limited in publicly available literature, this guide compiles known information on closely related compounds to provide a predictive and comparative framework for researchers.

Synthesis

The synthesis of 1-phenyl-benzimidazole-2-thione typically proceeds through the cyclocondensation of N-phenyl-o-phenylenediamine with carbon disulfide. This reaction is a common and effective method for the preparation of various benzimidazole-2-thione derivatives.

Experimental Protocol: General Synthesis of Benzimidazole-2-thiones

A general method for the synthesis of benzimidazole-2-thiones involves the reaction of the corresponding o-phenylenediamine derivative with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours. The product can then be precipitated by acidification and purified by recrystallization.

Figure 1: General synthetic scheme for 1-phenyl-benzimidazole-2-thione.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-phenyl-benzimidazole-2-thione is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂S | - |

| Molecular Weight | 226.3 g/mol | - |

| Melting Point | 303-304 °C | [1] |

| Boiling Point (Predicted) | 367.3 ± 25.0 °C | [1] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 10.76 ± 0.30 | [1] |

| Solubility | No quantitative data available. Likely soluble in polar aprotic solvents like DMF and DMSO. | [3] |

Spectral Analysis

Infrared (IR) Spectroscopy

The IR spectrum of benzimidazoline-2-thiones is characterized by the presence of a strong band associated with the thioamide system. The pattern of skeletal stretching bands in the 1400–1650 cm⁻¹ region is also a key feature.[4] For 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone, a related compound, characteristic IR peaks include a broad signal at 1716 cm⁻¹ (C=O) and 3450 cm⁻¹ (N-H).[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of the parent 1H-benzo[d]imidazole-2(3H)-thione shows a singlet for the two NH protons at δ 12.20 ppm, which disappears upon D₂O exchange. The protons of the phenyl ring appear as two sets of signals at δ 7.19 and 7.10 ppm.[5][7] For 1-phenyl-benzimidazole-2-thione, one would expect to see signals corresponding to the protons of the phenyl group attached to the nitrogen, in addition to the benzimidazole ring protons.

¹³C NMR: In the ¹³C NMR spectrum of 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone, the C=S carbon appears as a singlet at δ 168.9 ppm.[5] For related benzimidazole-2-thione derivatives, the thiourea functional group signal is typically observed in the range of 169.3–171.8 ppm.[8]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum provides information about the electronic transitions within the molecule. While specific data for 1-phenyl-benzimidazole-2-thione is not available, related benzimidazole derivatives exhibit characteristic absorption bands.

Crystallography

The crystal structure of a compound provides definitive proof of its three-dimensional arrangement. While the specific crystal structure of 1-phenyl-benzimidazole-2-thione has not been reported, studies on related derivatives such as 1-methyl-1H-benzimidazole-2(3H)-thione and 1H-benzimidazole-2(3H)-thione have been conducted.[8][9][10] These studies reveal that the benzimidazole unit is essentially planar and the crystal packing is stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking.

Biological Activity and Mechanism of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities. Benzimidazole-2-thiones, in particular, have garnered attention for their potential as anticancer agents.[11]

Potential Mechanisms of Action:

While the specific mechanism of action for 1-phenyl-benzimidazole-2-thione is not yet elucidated, related compounds have been shown to act through various pathways:

-

Enzyme Inhibition: Benzimidazole derivatives have been reported to inhibit various enzymes, including tyrosinase, topoisomerase, and EGFR, which are often implicated in disease progression.[12][13]

-

Induction of Apoptosis: Some benzimidazole derivatives have been shown to induce apoptosis in cancer cells, a key mechanism for anticancer drugs.[14]

-

Modulation of Signaling Pathways: Certain benzimidazole compounds have been found to modulate signaling pathways such as the PAR(1) signaling pathway.[15]

Figure 2: Potential mechanisms of action for benzimidazole derivatives.

Conclusion

1-Phenyl-benzimidazole-2-thione is a compound of significant interest for drug development, given the established biological activities of the benzimidazole scaffold. This guide provides a foundational understanding of its physicochemical properties based on available data and comparative analysis with related structures. Further experimental investigation is required to fully characterize this molecule, including detailed spectroscopic analysis, determination of its crystal structure, and elucidation of its specific biological mechanisms of action. Such studies will be crucial for unlocking its full potential in the field of medicinal chemistry.

References

- 1. 1,3-dihydro-1-phenyl-2h-benzimidazole-2-thion | 4493-32-7 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions [mdpi.com]

- 6. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. 1H-Benzimidazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Methyl-1H-benzimidazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The In Vitro Anticancer Activity and Potential Mechanism of Action of 1-[(1R,2S)-2-fluorocyclopropyl]Ciprofloxacin-(4-methyl/phenyl/benzyl-3- aryl)-1,2,4-triazole-5(4H)-thione Hybrids | Bentham Science [eurekaselect.com]

- 13. Inhibition of albendazole and 2-(2-aminophenyl)-1H-benzimidazole against tyrosinase: mechanism, structure-activity relationship, and anti-browning effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Modulation of PAR(1) signalling by benzimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility and Stability of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of the compound 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-, also known by its synonym 1-phenyl-2-mercaptobenzimidazole. While specific experimental data on the solubility and comprehensive stability profile of this particular molecule are not extensively available in published literature, this document consolidates its known physicochemical properties. Furthermore, it outlines detailed experimental protocols derived from established international guidelines to enable researchers to determine its solubility in various solvents and its stability under diverse environmental conditions, including varying pH, light exposure, and temperature. This guide aims to be a valuable resource for professionals in drug development and chemical research by providing the necessary theoretical framework and practical methodologies for a thorough characterization of this compound.

Introduction

2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- is a heterocyclic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. A thorough understanding of the solubility and stability of this specific phenyl-substituted derivative is crucial for its potential applications, influencing aspects such as formulation, bioavailability, storage, and handling. This guide addresses the current information gap by presenting known data and providing robust protocols for further investigation.

Physicochemical Properties

Limited experimental data for 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- has been reported. The available data is summarized in the table below. It is important to note that some of the listed parameters are predicted values and should be confirmed through experimental analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂S | [1] |

| Molecular Weight | 226.3 g/mol | [1] |

| Melting Point | 303-304 °C | [1] |

| Boiling Point (Predicted) | 367.3 ± 25.0 °C | [1] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 10.76 ± 0.30 | [1] |

Solubility Profile

To address the lack of quantitative data, the following section provides a detailed protocol for determining the solubility of this compound.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3][4]

Objective: To determine the saturation concentration of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- in various solvents at a controlled temperature.

Materials:

-

2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), etc.)

-

Vials with screw caps

-

Shaker or agitator with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached at saturation.

-

Equilibration: Seal the vials and place them in a shaker with controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

Logical Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that affects its safety, efficacy, and shelf-life. Stability testing exposes the compound to various environmental factors to assess its degradation profile.

pH Stability (Hydrolytic Stability)

The stability of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- in aqueous solutions at different pH values is a key factor, particularly for potential oral or injectable formulations. The following protocol is based on the OECD Guideline 111 for testing of chemicals.[5][6][7]

Experimental Protocol: Hydrolytic Stability as a Function of pH

Objective: To determine the rate of hydrolysis of the compound at different pH values.

Materials:

-

2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-

-

Sterile aqueous buffer solutions at pH 4, 7, and 9

-

Incubator with temperature control

-

Analytical instrumentation (e.g., HPLC) for quantification

-

Sterile, sealed containers

Procedure:

-

Preparation: Prepare solutions of the compound in the sterile buffer solutions (pH 4, 7, and 9) at a known concentration.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 °C, 37 °C, or an elevated temperature like 50 °C for accelerated testing).

-

Sampling: At specified time intervals, withdraw aliquots from each solution.

-

Analysis: Analyze the concentration of the remaining parent compound in each sample using a stability-indicating analytical method (e.g., HPLC).

-

Data Analysis: Plot the concentration of the compound as a function of time for each pH. Determine the rate of degradation and the half-life (t₁/₂) of the compound at each pH.

Logical Workflow for pH Stability Testing

Caption: Workflow for assessing the hydrolytic stability of a compound at different pH values.

Photostability

Exposure to light can cause degradation of photosensitive compounds. The following protocol is based on the ICH Q1B guideline for photostability testing.[8][9][10][11]

Experimental Protocol: Photostability Testing

Objective: To evaluate the intrinsic photostability of the compound upon exposure to light.

Materials:

-

2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- (solid and in solution)

-

Photostability chamber with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white and UV lamps)

-

Chemically inert and transparent containers

-

Dark control samples wrapped in aluminum foil

-

Analytical instrumentation (e.g., HPLC)

Procedure:

-

Sample Preparation:

-

Solid State: Place the solid compound in a suitable container.

-

Solution State: Prepare a solution of the compound in a suitable solvent and place it in a transparent container.

-

-

Exposure: Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. Place dark control samples alongside the exposed samples.

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples for any physical changes (e.g., color change) and for the concentration of the parent compound and the formation of degradation products using a stability-indicating analytical method.

-

Evaluation: Compare the results from the exposed samples to those of the dark control samples to determine the extent of photodegradation.

Logical Workflow for Photostability Testing

Caption: Workflow for evaluating the photostability of a compound.

Thermal Stability

Thermogravimetric Analysis (TGA) is a common technique used to evaluate the thermal stability of a solid material.[12][13][14]

Experimental Protocol: Thermal Stability by TGA

Objective: To determine the decomposition temperature of the compound.

Materials:

-

2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- (solid)

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., aluminum or platinum)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the solid compound into a TGA sample pan.

-